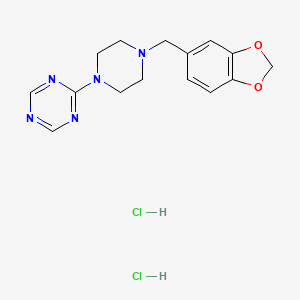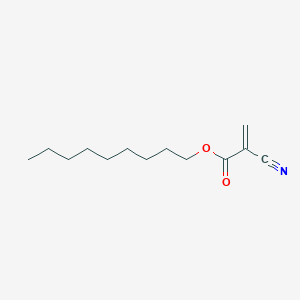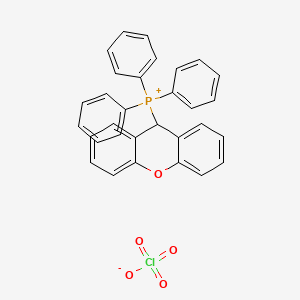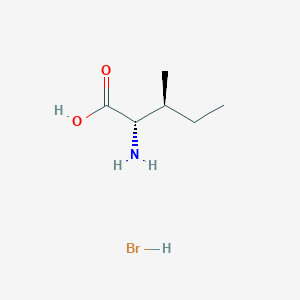![molecular formula C15H18O B14709560 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene CAS No. 21883-89-6](/img/structure/B14709560.png)
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxapentacyclo[95002,406,10014,16]hexadeca-2(4),7-diene is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties, such as high stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]hexadeca-2(4),7-diene
Uniqueness
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for various applications where stability and specific reactivity are required.
Propiedades
Número CAS |
21883-89-6 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene |
InChI |
InChI=1S/C15H18O/c1-2-8-7-13-15(16-13)14-11(10(8)3-1)5-4-9-6-12(9)14/h1-2,8-12,14H,3-7H2 |
Clave InChI |
WKFFFSFYXNLDBD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC=CC3CC4=C(C2C5C1C5)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
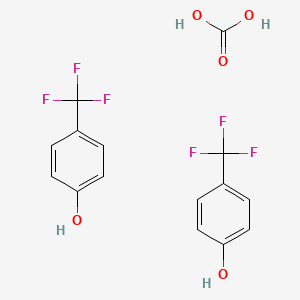
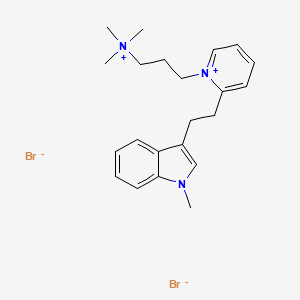
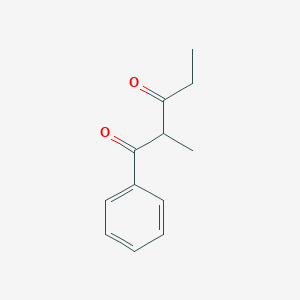
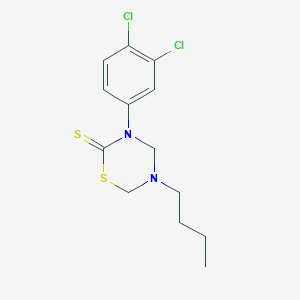
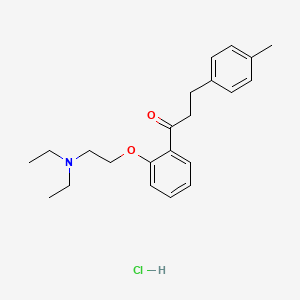
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

